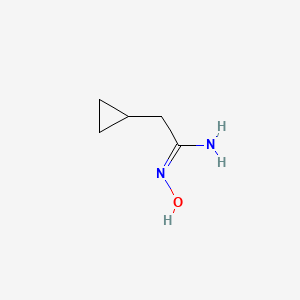
2-cyclopropyl-N-hydroxyacetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N’-hydroxyethanimidamide, also known as 2-cyclopropyl-N-hydroxyacetamidine, is a chemical compound with the CAS Number: 152821-00-6 . It is usually in the form of an oil .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single-crystal X-ray diffraction studies . The crystal structure is often stabilized by hydrogen bonds and other interactions .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, it’s important to note that similar compounds often participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
The synthesis and characterization of compounds structurally related to 2-cyclopropyl-N-hydroxyacetamidine, such as (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine, have been documented. These compounds are characterized using methods like 1H NMR, FT-IR, TGA, UV-Visible Spectra, and elemental analysis. The molecular and crystal structure is determined by single-crystal X-ray diffraction, highlighting their crystallization in specific crystal systems and providing insights into intramolecular and intermolecular interactions (Prabhuswamy et al., 2015).
Synthetic Applications in Cyclopropylamine Derivatives
Research into cyclopropylamines bearing hydroxy side chains, which could include derivatives of this compound, demonstrates their utility as synthetic intermediates. These intermediates are used in creating constrained derivatives of amino acids and analogues of compounds like pyrrolizidine (Joosten et al., 2008).
Application in Conformationally Restricted Analogues
The cyclopropane ring, a key feature in this compound, is used to restrict the conformation of biologically active compounds. This approach enhances their activity and aids in investigating bioactive conformations. Such methods have been applied to synthesize analogues of neurotransmitters like histamine (Kazuta et al., 2002).
Inhibitory Activities and Mechanism-Based Inactivation Studies
Compounds like 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide, related to this compound, have been studied for their potential to serve as models in mechanism-based inactivation of enzymes like monoamine oxidase B (MAO-B). Such studies are significant in understanding the interaction of cyclopropylamines with biological targets (Wang & Castagnoli, 1995).
Use in Biotransformation and Pharmacokinetic Studies
Research involving compounds like prasugrel, which contain structural elements similar to this compound, sheds light on the human absorption, disposition, and mass balance of novel compounds. Such studies are crucial in understanding the metabolic pathways and pharmacokinetics of new drugs (Williams et al., 2008).
Conformational Restriction Strategy in Drug Design
The cyclopropylic strain-based conformational restriction strategy, which could be applicable to this compound derivatives, is used to identify bioactive conformations of compounds. This strategy is particularly relevant in the design of receptor antagonists and enhancing their pharmacological profile (Watanabe et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-cyclopropyl-N-hydroxyacetamidine, also known as (1Z)-2-cyclopropyl-N’-hydroxyethanimidamide, is the peptide deformylase (PDF) . PDF is an enzyme that performs an essential step in bacterial protein synthesis .
Mode of Action
The compound acts as an inhibitor of the PDF enzyme . By inhibiting PDF, it blocks the hydrolytic cleavage step essential for the release of mature proteins, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of PDF affects the protein synthesis pathway in bacteria . This disruption in protein synthesis leads to the inhibition of bacterial growth, making this compound a potential antibacterial agent .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the function of PDF, an essential enzyme in bacterial protein synthesis, the compound prevents the formation of mature proteins necessary for bacterial growth .
Eigenschaften
IUPAC Name |
2-cyclopropyl-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(7-8)3-4-1-2-4/h4,8H,1-3H2,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMRZDCNKSWOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2755247.png)
![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone](/img/structure/B2755248.png)
![N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2755250.png)
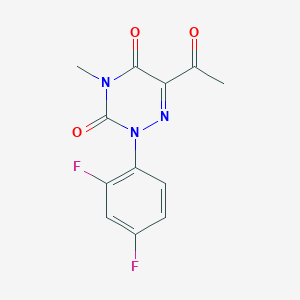
![6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2755255.png)
![3,4-dichloro-N-[2,6-di(1H-pyrrol-1-yl)benzyl]benzenecarboxamide](/img/structure/B2755256.png)
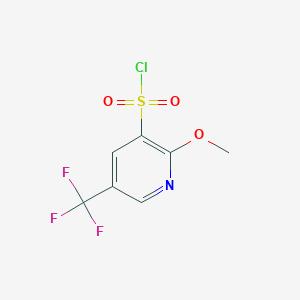
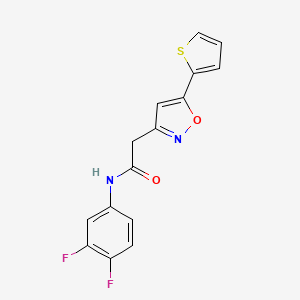
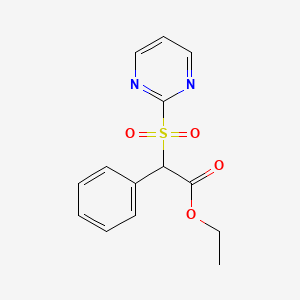
![2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide](/img/structure/B2755265.png)
![(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2755266.png)
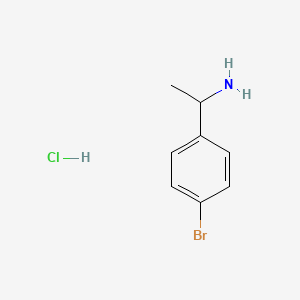
![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2755269.png)